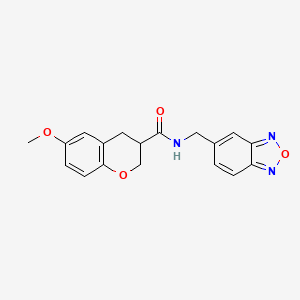![molecular formula C20H24N4O2S B5541217 8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)
8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with the diazaspiro[5.5]undecane structure typically involves reactions like intramolecular spirocyclization of pyridine substrates, where the reaction entails in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques like ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. This provides a detailed understanding of the arrangement of atoms and the chemical bonds within the molecule (Ahmed et al., 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of new derivatives. The reactions often involve intermediates like barbituric acid and 2-thiobarbituric acid under specific conditions (Ahmed et al., 2012).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives can be studied through techniques like X-ray diffraction, revealing their crystal structure and providing insights into their physical state, stability, and behavior under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties are often characterized using spectroscopic methods. Studies involving FT-IR spectra, electronic spectra, and thermodynamic properties help in understanding the reactivity, stability, and other chemical characteristics of these compounds (Zeng, Wang, & Zhang, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The construction of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines, highlighting a method for synthesizing complex spirocyclic compounds (Parameswarappa & Pigge, 2011).
- Another study discussed the development of spirothiazolidines analogs, which show significant anticancer and antidiabetic activities, underscoring the therapeutic potential of spiro compounds in treating chronic diseases (Flefel et al., 2019).
- A catalyst-free synthesis approach for nitrogen-containing spiro heterocycles was developed, indicating a more efficient and environmentally friendly method for producing these complex structures (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Applications
- The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including their potential in treating various disorders such as obesity, pain, and cardiovascular diseases, were reviewed, presenting a broad spectrum of therapeutic applications (Blanco‐Ania, Heus, & Rutjes, 2017).
- Research on the antiviral activity of certain spiro compounds against HSV1 and HAV-MBB highlights the potential of these molecules in developing new antiviral therapies (Attaby et al., 2006).
Photophysical Studies and Material Science Applications
- The photophysical studies and solvatochromic analysis of diazaspiro compounds were conducted to understand their behavior in different solvents, which could be useful in developing materials with specific optical properties (Aggarwal & Khurana, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the biological activity associated with thiazole and pyridine-containing compounds, it’s possible that this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
8-(2-methyl-1,3-thiazole-5-carbonyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-15-22-11-17(27-15)19(26)23-10-2-6-20(13-23)7-3-18(25)24(14-20)12-16-4-8-21-9-5-16/h4-5,8-9,11H,2-3,6-7,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMAGQVMTLKCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)


![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)
